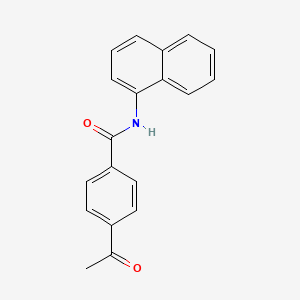

4-acetyl-N-(naphthalen-1-yl)benzamide

Description

4-Acetyl-N-(naphthalen-1-yl)benzamide is a benzamide derivative featuring a naphthalene moiety at the N-position and an acetyl group at the para position of the benzamide ring. The acetyl group introduces electron-withdrawing effects, which may influence electronic properties, solubility, and binding interactions compared to analogs with electron-donating substituents.

Properties

Molecular Formula |

C19H15NO2 |

|---|---|

Molecular Weight |

289.3 g/mol |

IUPAC Name |

4-acetyl-N-naphthalen-1-ylbenzamide |

InChI |

InChI=1S/C19H15NO2/c1-13(21)14-9-11-16(12-10-14)19(22)20-18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,1H3,(H,20,22) |

InChI Key |

WFCUVKFAZIXXEM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(naphthalen-1-yl)benzamide typically involves the acylation of N-(naphthalen-1-yl)benzamide. One common method is the Friedel-Crafts acylation reaction, where N-(naphthalen-1-yl)benzamide is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 4-carboxy-N-(naphthalen-1-yl)benzamide.

Reduction: Formation of 4-hydroxy-N-(naphthalen-1-yl)benzamide.

Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

4-acetyl-N-(naphthalen-1-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(naphthalen-1-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among benzamide derivatives include substituents on the aromatic rings, linker groups, and additional functional moieties. Below is a comparative analysis:

Key Observations :

- Melting Points : Hydroxyl groups (e.g., Rip-D) increase melting points due to hydrogen bonding, as seen in Rip-D (96°C) versus Rip-B (90°C) .

- Synthetic Routes : The 4-methyl analog (K5) was synthesized via potassium amidate-mediated deprotonation, suggesting that the acetyl variant might require similar base-driven strategies .

Anticancer Activity

- TAS1553 : A sulfonamide-benzamide hybrid with an oxadiazolone ring, TAS1553 inhibits ribonucleotide reductase (RNR) in cancer cells. Its fluorine substituent enhances metabolic stability, a feature absent in the acetylated target compound .

- YSL-109: A hydroxamic acid-containing benzamide, YSL-109 selectively inhibits HDAC6 with 4,000-fold selectivity over HDAC1/7.

Structural Implications for Drug Design

- Triazole Derivatives : highlights 1,2,3-triazole-linked benzamides with naphthalene, demonstrating improved pharmacokinetic profiles via click chemistry. The acetyl group in the target compound could similarly modulate bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.